

Independent Verification of Avitinib Maleate's IC50 Values: A Comparative Guide

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Compound of Interest

Compound Name: Avitinib maleate

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This guide provides an objective comparison of the inhibitory potency of **Avitinib maleate** (also known as Abivertinib or AC0010) with other prominent EGFR tyrosine kinase inhibitors (TKIs). All quantitative data is supported by cited experimental research, with detailed methodologies provided for key experiments.

Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of **Avitinib maleate** and other EGFR TKIs against wild-type and various mutant forms of the epidermal growth factor receptor (EGFR). Lower IC50 values indicate greater potency.

Inhibitor	Target	IC50 (nM)	Cell Line / Assay Type	Reference	
Avitinib maleate (AC0010)	EGFR L858R/T790M	5.15 μM (cellular)	NCI-H1975	[1]	
EGFR (L858R)	0.18	Biochemical	[2]		
EGFR (T790M)	0.18	Biochemical	[2]		
EGFR (Wild-Type)	7.68	Biochemical	[2]		
EGFR Phosphorylation	7.3	NCI-H1975 cells	[2]		
Osimertinib	EGFR (Exon 19 Del/T790M)	1-10	Biochemical	[3]	
EGFR (L858R/T790M)	5-11	H1975 cells	[3]		
EGFR (Wild-Type)	461-650	Calu3, H2073 cells	[3]		
EGFR (Exon 19 Del)	8-17	PC9 cells	[3]		
Gefitinib	EGFR (L858R)	75	H3255 cells	[4]	
EGFR (Wild-Type)	420-1400	H1819, Calu-3 cells	[4]		
Erlotinib	EGFR (Exon 19 Del)	7	PC-9 cells		[5]
EGFR (L858R)	12	H3255 cells	[5]		
EGFR (L858R/T790M)	>10,000	H1975 cells	[4]		

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a basis for independent verification and replication.

Biochemical Kinase Inhibition Assay (for Avitinib maleate)

This protocol was utilized to determine the biochemical IC₅₀ values of **Avitinib maleate** against various EGFR isoforms.^{[6][7]}

- Assay Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.
- Materials:
 - Recombinant human EGFR (Wild-Type, L858R, T790M mutants)
 - **Avitinib maleate** (AC0010)
 - ATP (Adenosine triphosphate)
 - Substrate peptide
 - Kinase buffer
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Procedure:
 1. A serial dilution of **Avitinib maleate** is prepared in the kinase buffer.
 2. The recombinant EGFR kinase and the substrate peptide are added to a multiwell plate.
 3. The serially diluted inhibitor is added to the wells. A vehicle control (e.g., DMSO) and a no-kinase control are included.
 4. The kinase reaction is initiated by the addition of ATP. The final ATP concentration is kept at or near the K_m for each specific kinase.

5. The reaction is incubated for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).
6. The amount of ADP produced, which is proportional to kinase activity, is quantified using a detection reagent and a luminometer.
7. The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

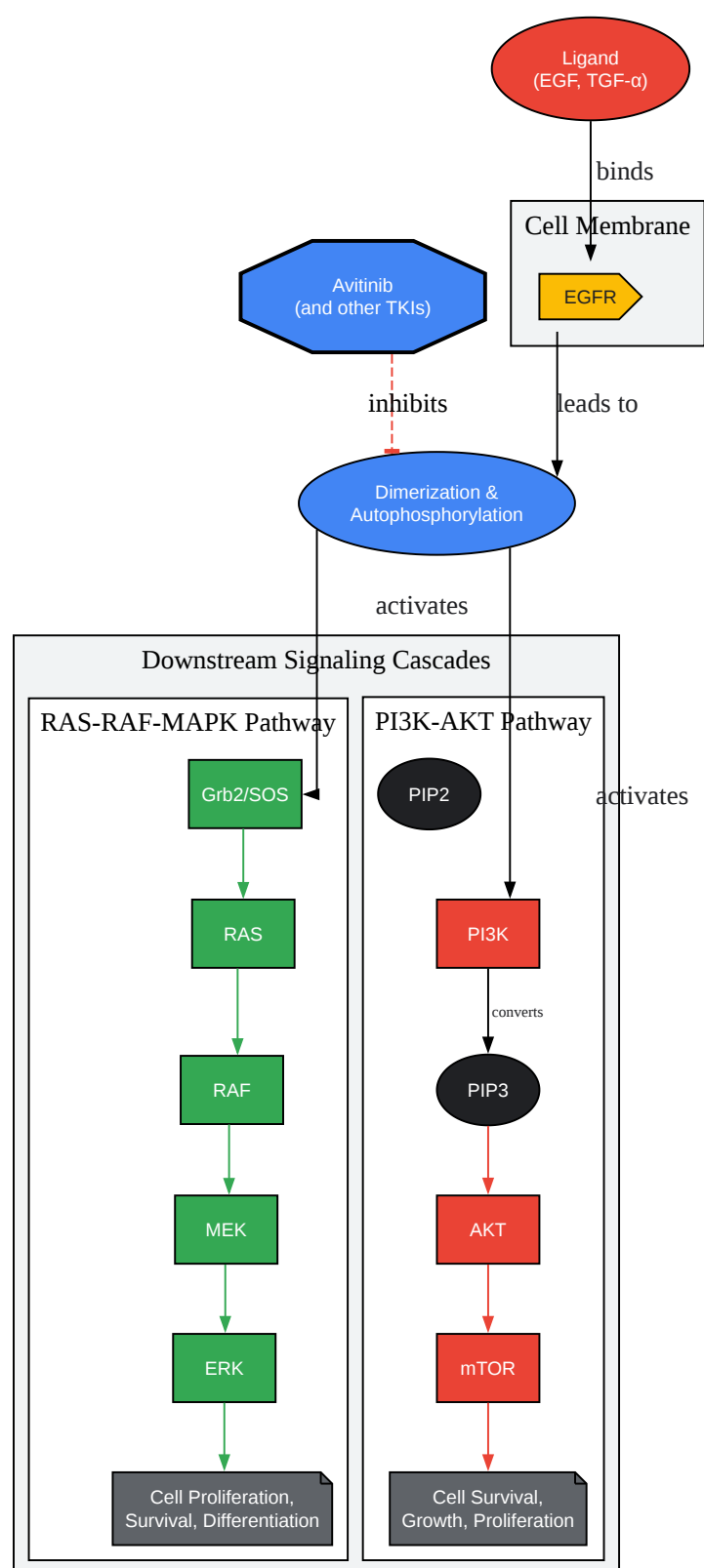
This protocol is a common method to assess the effect of a compound on cell viability.

- Assay Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.
- Materials:
 - Cancer cell lines (e.g., NCI-H1975, A549)
 - Complete growth medium
 - EGFR inhibitor (e.g., **Avitinib maleate**)
 - MTT solution (5 mg/mL in PBS)
 - Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Procedure:
 1. Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
 2. The growth medium is replaced with fresh medium containing serial dilutions of the EGFR inhibitor. A vehicle control is also included.

3. The plate is incubated for 72 hours at 37°C in a humidified 5% CO₂ incubator.
4. MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
5. The solubilization solution is added to dissolve the formazan crystals.
6. The absorbance is measured at 570 nm using a plate reader.
7. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting viability against the logarithm of the inhibitor concentration.

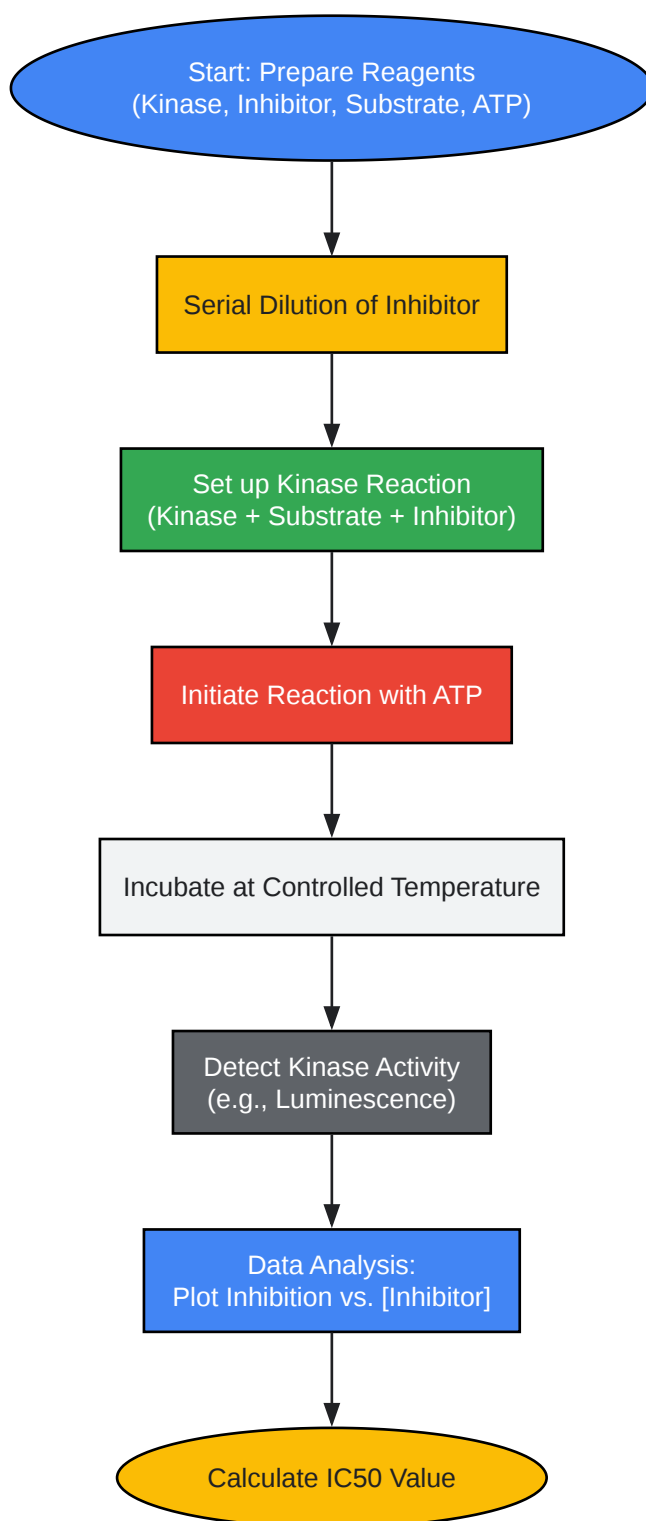
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR signaling pathway and a typical experimental workflow for determining IC₅₀ values.



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Caption: EGFR Signaling Pathway and TKI Inhibition.



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Caption: Biochemical IC₅₀ Determination Workflow.

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